Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2092216-42-5) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.2 g/mol . It features a hydroxy group at the 6-position of the imidazo[1,2-a]pyridine core and an ethyl ester moiety at the 3-position. This compound is primarily used in laboratory settings as a synthetic intermediate, though commercial availability has been discontinued . Key properties such as melting point, boiling point, and solubility remain unreported, limiting direct functional comparisons.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-9-4-3-7(13)6-12(8)9/h3-6,13H,2H2,1H3 |
InChI Key |
YLAHJRPVRMYHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in bacterial cell division . The compound’s ability to bind to these targets disrupts essential biological processes, leading to its antimicrobial and antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 6, 7, and 8 significantly altering physicochemical and biological properties. Below, Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is compared to halogenated, alkylated, and functionalized derivatives.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
Key Observations :
- The target compound is synthesized via hydrolysis of methylated precursors (e.g., ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate) under basic conditions .
- Halogenation (e.g., NCS reactions) is a common strategy for introducing Cl or Br substituents, with solvent choice (THF vs. acetic acid) dictating regioselectivity .
Key Observations :
- The 6-hydroxy derivative lacks reported bioactivity, whereas analogs with sulfonamido (HS-173) or quinazoline moieties exhibit kinase inhibition and anti-fibrotic effects .
Biological Activity
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring fused with a pyridine structure. The presence of a hydroxyl group and an ethyl ester functional group enhances its reactivity and potential biological activity. The molecular formula is .
1. Antiviral Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit antiviral properties. A study reported that related compounds showed significant inhibition of hepatitis B virus (HBV) replication in HepG2.2.15 cells, with IC50 values ranging from 1.3 to 9.1 µM for the most active derivatives . This suggests that modifications in the imidazo[1,2-a]pyridine structure can enhance antiviral efficacy.
2. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. A preliminary investigation indicated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound's hydroxyl group may contribute to its antimicrobial properties by enhancing interaction with microbial cell membranes.
3. Anticancer Potential
Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. They have been reported to inhibit specific protein kinases involved in cancer cell proliferation and survival pathways. For instance, some derivatives have shown micromolar inhibition against DYRK1A and CLK1 kinases, which are implicated in various cancers . This positions this compound as a candidate for further anticancer studies.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | This compound | 1.3 - 9.1 | |
| Antimicrobial | This compound | - | |
| Anticancer | Related imidazo[1,2-a]pyridine derivatives | Micromolar range |
Case Study: Antiviral Efficacy
In a controlled study evaluating the antiviral properties of various imidazo[1,2-a]pyridine derivatives, this compound exhibited potent inhibition of HBV DNA replication. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the imidazole ring could significantly enhance antiviral activity. Compounds with hydroxyl groups at the 6-position were particularly effective in reducing viral load in vitro.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing imidazo[1,2-a]pyridine-3-carboxylate derivatives, and how can the hydroxy group at position 6 be introduced?
- Methodology: A two-step approach is commonly used: (i) Condensation of 2-aminopyridine with α-bromoketones or α-halocarbonyl compounds to form the imidazo[1,2-a]pyridine core. (ii) Esterification at position 3 and hydroxylation at position 6. For hydroxylation, consider using oxidizing agents (e.g., H2O2/Fe<sup>2+</sup>) or directed C–H activation . Modifications may require protecting groups (e.g., Boc) to prevent side reactions .
- Key Data: Yields for analogous compounds range from 55% to 75% depending on substituents .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between regioisomers in imidazo[1,2-a]pyridine derivatives?
- Methodology: Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra for characteristic shifts. For example, the ester carbonyl (C=O) typically resonates at δ ~160 ppm in <sup>13</sup>C NMR, while aromatic protons in position 6 (hydroxy-substituted) show deshielding due to electron-withdrawing effects . Compare with reference spectra of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (δ 9.41 ppm for position 6 proton) .
Q. What solvent systems are optimal for dissolving imidazo[1,2-a]pyridine carboxylates in biological assays?
- Methodology: Use dimethylsulfoxide (DMSO) for initial stock solutions (e.g., 10–20 mM) due to poor aqueous solubility. For in vivo studies, dilute in DPBS:PEG400:DMSO (4:5:1) to enhance bioavailability while minimizing toxicity .
Advanced Research Questions
Q. How does ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate inhibit the PI3K/Akt pathway, and what experimental models validate its specificity?
- Mechanistic Insight: Structural analogs like HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) bind to the ATP-binding pocket of PI3Kα, blocking Akt phosphorylation. Validate via Western blotting for p-Akt (Ser473) and downstream targets (e.g., mTOR) in hepatic stellate cells or pancreatic cancer models .
- Contradictions: Off-target effects may arise due to isoform selectivity; use PI3Kβ/γ/δ knockout cell lines to confirm specificity .
Q. What in vivo models are suitable for studying the anti-fibrotic effects of this compound?
- Methodology: Employ carbon tetrachloride (CCl4)-induced liver fibrosis in mice. Administer the compound intraperitoneally (5–10 mg/kg) and assess collagen deposition via Masson’s trichrome staining. Compare with HS-173, which reduced fibrotic markers by 40–60% in similar models .
Q. How can discrepancies in biological activity between synthetic batches be resolved?
- Troubleshooting: Analyze purity via HPLC (≥98% by area normalization) and confirm structural integrity using HRMS (e.g., m/z 269.09 for brominated analogs ). Contradictions in activity may stem from residual DMSO or incomplete hydroxylation; optimize column chromatography (silica gel, ethyl acetate/hexane) .
Q. What computational methods predict the electronic properties of the hydroxy-substituted imidazo[1,2-a]pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
